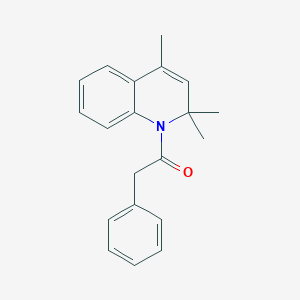
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline, also known as TPDQ, is a quinoline derivative that has attracted considerable attention due to its potential application in scientific research. This compound has been synthesized by various methods and has shown promising results in different areas of research.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline is not fully understood. However, it has been suggested that 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline exerts its biological effects by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of intracellular cyclic nucleotide levels. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been found to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in the regulation of cell growth and differentiation.
Effets Biochimiques Et Physiologiques
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of various types of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has also been shown to have anti-inflammatory and antinociceptive effects by inhibiting the production of pro-inflammatory cytokines and reducing the sensitivity of pain receptors.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has been shown to have potent biological activity. However, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline also has some limitations. It is relatively unstable and can degrade under certain conditions, which can affect its biological activity. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline. One area of interest is the development of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline derivatives with improved stability and solubility. Another area of interest is the investigation of the mechanism of action of 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline and its potential targets in cellular signaling pathways. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline could be further explored as a potential therapeutic agent for the treatment of cancer, inflammation, and pain.
Méthodes De Synthèse
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline can be synthesized by several methods, including the Pictet-Spengler reaction, Friedlander reaction, and Mannich reaction. The most common method for synthesizing 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline is the Pictet-Spengler reaction, which involves the condensation of phenylacetaldehyde with 2,4-pentanedione and aniline. The reaction is carried out in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and the product is purified by recrystallization.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been extensively studied for its potential application in scientific research. It has been shown to possess antibacterial, antifungal, and anticancer properties. 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline has been shown to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
Numéro CAS |
5305-22-6 |
|---|---|
Nom du produit |
2,2,4-Trimethyl-1-(phenylacetyl)-1,2-dihydroquinoline |
Formule moléculaire |
C20H21NO |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
2-phenyl-1-(2,2,4-trimethylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C20H21NO/c1-15-14-20(2,3)21(18-12-8-7-11-17(15)18)19(22)13-16-9-5-4-6-10-16/h4-12,14H,13H2,1-3H3 |
Clé InChI |
MHVOYPWWZDLWGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=CC=CC=C12)C(=O)CC3=CC=CC=C3)(C)C |
SMILES canonique |
CC1=CC(N(C2=CC=CC=C12)C(=O)CC3=CC=CC=C3)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



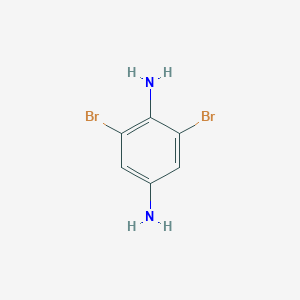


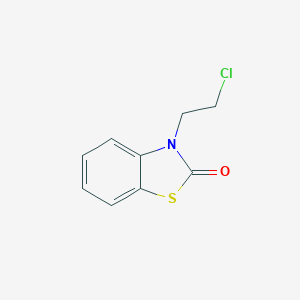
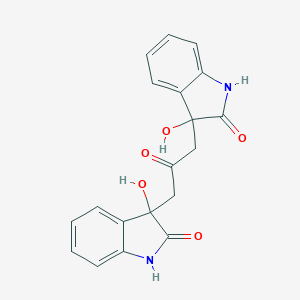
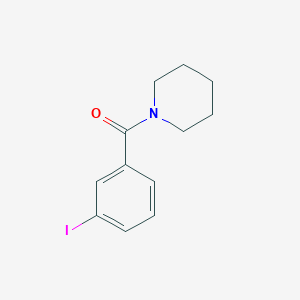
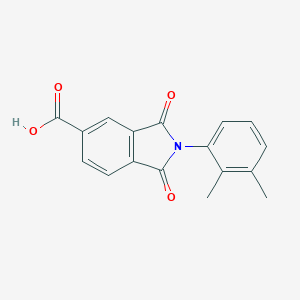
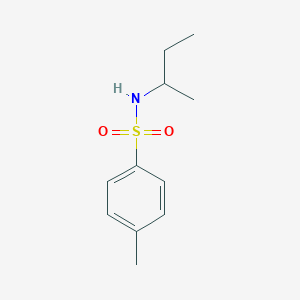
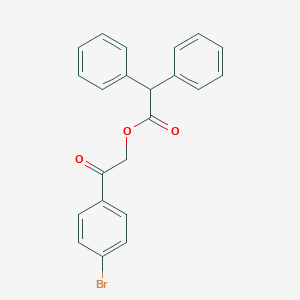
![2-(benzylsulfanyl)-3-phenyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B187124.png)
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187127.png)

![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)